1,2,4-Tris(trifluoromethyl)benzene
Overview
Description
1,2,4-Tris(trifluoromethyl)benzene is a chemical compound that has been studied for its unique chemical properties and potential applications in various fields of chemistry. It is characterized by the presence of three trifluoromethyl groups attached to a benzene ring at the 1, 2, and 4 positions, which significantly influences its reactivity and physical properties .
Synthesis Analysis
The synthesis of 1,2,4-Tris(trifluoromethyl)benzene involves a selective lithiation process followed by electrophilic substitution. The compound undergoes a hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide in an ethereal solution. This reaction facilitates the abstraction of protons from specific positions on the benzene ring, leading to the formation of regioisomeric mixtures that can be separated to obtain pure derivatives .
Molecular Structure Analysis
The molecular structure of 1,2,4-Tris(trifluoromethyl)benzene is influenced by the trifluoromethyl groups, which are strong electron-withdrawing groups. These groups can affect the electron density distribution on the benzene ring and can lead to unique reactivity patterns. The exact molecular geometry and electronic structure would require further investigation, possibly through X-ray crystallography or computational methods, to provide a detailed understanding of the compound's molecular structure .
Chemical Reactions Analysis
1,2,4-Tris(trifluoromethyl)benzene can participate in various chemical reactions due to its active sites. The presence of the trifluoromethyl groups makes the compound a candidate for further functionalization through reactions such as halogenation, as seen in the synthesis of 5-iodo-1,2,4-tris(trifluoromethyl)benzene. This derivative can then be used to prepare other substituted derivatives through reactions with different electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-Tris(trifluoromethyl)benzene are largely determined by the trifluoromethyl groups. These groups are known to increase the hydrophobicity and chemical stability of the compound. They also influence the boiling point, melting point, and solubility in organic solvents. The compound's reactivity towards nucleophiles and bases is also altered due to the electron-withdrawing effect of the trifluoromethyl groups .
Scientific Research Applications
Chemical Synthesis and Substitution Reactions
1,2,4-Tris(trifluoromethyl)benzene is significantly involved in chemical synthesis, particularly in selective lithiation and subsequent electrophilic substitution. Schlosser, Porwisiak, and Mongin (1998) demonstrated that this compound undergoes a quantitative hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide, leading to the formation of pure 5-iodo-1,2,4-tris(trifluoromethyl)benzene and enabling the preparation of 5-substituted derivatives through reaction with tert-butyllithium and an electrophile (Schlosser, Porwisiak, & Mongin, 1998).
Structural Characterization and Stability Studies
Stalke and Whitmire (1990) explored the structural and spectroscopic characterization of 2,4,6-tris(trifluoromethyl)phenyllithium. Their study, involving low-temperature single-crystal X-ray analysis and NMR methods, revealed that the molecule exists as a dimer stabilized by lithium-fluorine contacts, illustrating its structural uniqueness and importance in understanding fluorine's role in molecular stabilization (Stalke & Whitmire, 1990).
Safety And Hazards
properties
IUPAC Name |
1,2,4-tris(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPROWPVBAXNOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192538 | |
Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Tris(trifluoromethyl)benzene | |
CAS RN |
393-05-5 | |
Record name | 1,2,4-Tris(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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